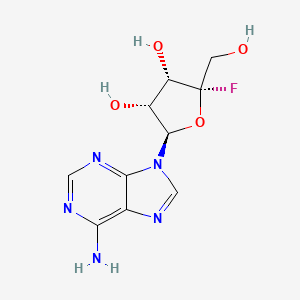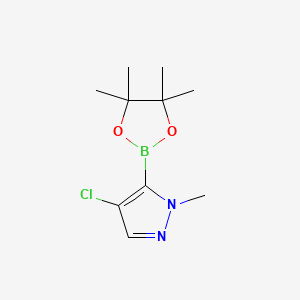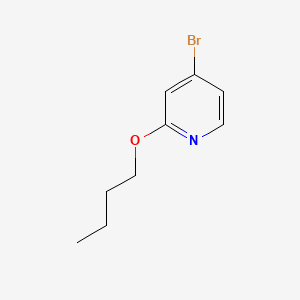
4'-Fluoroadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-C-Fluoro-Adenosine is a fluorinated nucleoside analog, where a fluorine atom is substituted at the 4’ position of the ribose ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method includes the conversion of a primary iodine to an alcohol using mCPBA (meta-Chloroperoxybenzoic acid), followed by global deprotection using sodium carbonate in methanol . Another approach involves enzymatic synthesis, where nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases are used as biocatalysts to convert nucleosides to nucleoside triphosphates .
Industrial Production Methods: Industrial production methods for 4’-C-Fluoro-Adenosine are still under development. The enzymatic synthesis method mentioned above is promising due to its efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-C-Fluoro-Adenosine undergoes various chemical reactions, including substitution reactions where the fluorine atom can be replaced by other functional groups. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .
Common Reagents and Conditions: Common reagents used in the reactions of 4’-C-Fluoro-Adenosine include mCPBA for oxidation and sodium carbonate for deprotection . Rhodium catalysis has also been employed in complex cascade reactions involving this compound .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield alcohols, while substitution reactions can produce various fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
4’-C-Fluoro-Adenosine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4’-C-Fluoro-Adenosine involves its incorporation into nucleic acids, where it can act as an agonist for alpha protein kinase 1 (ALPK1). This enzyme plays a crucial role in the immune response, and modulation of ALPK1 activity is a desired strategy for treating some cancers . The fluorine atom at the 4’ position enhances the compound’s stability and bioactivity .
Vergleich Mit ähnlichen Verbindungen
- 2’-Deoxy-4’-C-ethynyl-2-fluoro-adenosine
- 4’-Ethynyl-2-fluoro-2’-deoxyadenosine
- Nucleocidin
Uniqueness: 4’-C-Fluoro-Adenosine is unique due to the specific placement of the fluorine atom at the 4’ position, which significantly alters its chemical and biological properties compared to other nucleosides. This unique substitution enhances its stability and bioactivity, making it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-fluoro-2-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN5O4/c11-10(1-17)6(19)5(18)9(20-10)16-3-15-4-7(12)13-2-14-8(4)16/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14)/t5-,6+,9-,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTNWXWYIDVBLZ-MLTZYSBQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)(CO)F)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@](O3)(CO)F)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(2-Thienylmethyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B580444.png)
![tert-Butyl 2-(tert-butyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B580445.png)


![tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B580455.png)





